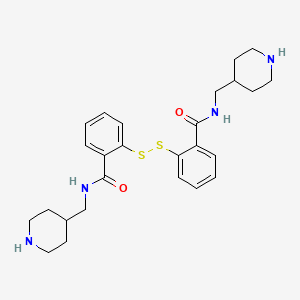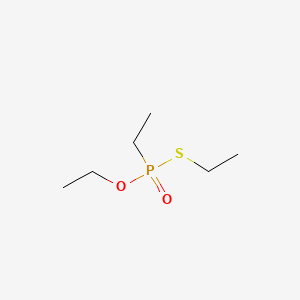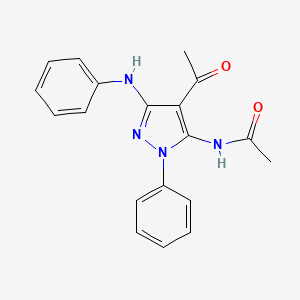![molecular formula C14H14N8O B12800492 4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide CAS No. 57963-39-0](/img/structure/B12800492.png)
4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide is a compound known for its structural similarity to methotrexate, a well-known chemotherapeutic agent. This compound is often referred to as Methotrexate Related Compound E and has applications in various fields, including medicinal chemistry and cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide typically involves the reaction of 2,4-diaminopteridine with benzoyl chloride in the presence of a base. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of automated systems and reactors helps in maintaining the reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction may produce an amine derivative .
Scientific Research Applications
4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential as an antitumor agent and its structural similarity to methotrexate, which is used in cancer therapy.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing
Mechanism of Action
The mechanism of action of 4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide involves its interaction with dihydrofolate reductase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound disrupts the production of tetrahydrofolate, leading to a reduction in DNA, RNA, and protein synthesis. This mechanism is similar to that of methotrexate, making it a valuable compound for studying enzyme inhibition and cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known chemotherapeutic agent with a similar structure and mechanism of action.
Aminopterin: Another folic acid derivative that inhibits dihydrofolate reductase.
Pralatrexate: A potent antifolate that selectively targets cancer cells
Uniqueness
Its ability to inhibit dihydrofolate reductase and its structural similarity to methotrexate make it a valuable compound for studying enzyme inhibition and developing new therapeutic agents .
Properties
CAS No. |
57963-39-0 |
|---|---|
Molecular Formula |
C14H14N8O |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
4-[(2,4-diaminopteridin-6-yl)methylamino]benzamide |
InChI |
InChI=1S/C14H14N8O/c15-11-10-13(22-14(17)21-11)19-6-9(20-10)5-18-8-3-1-7(2-4-8)12(16)23/h1-4,6,18H,5H2,(H2,16,23)(H4,15,17,19,21,22) |
InChI Key |
ZPJMMISCPNTYNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)
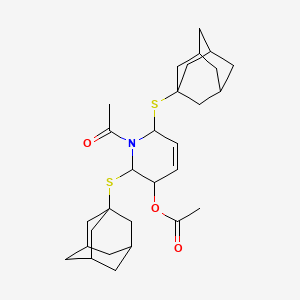
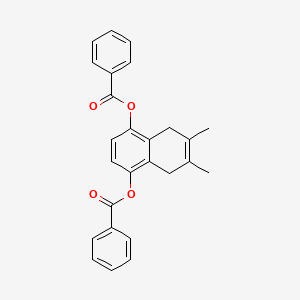
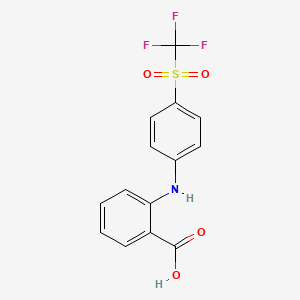
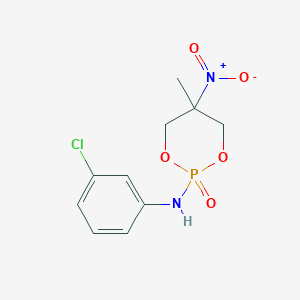
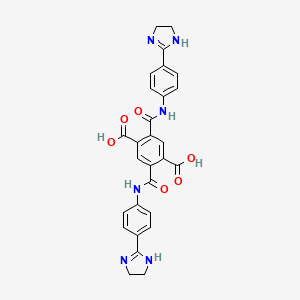
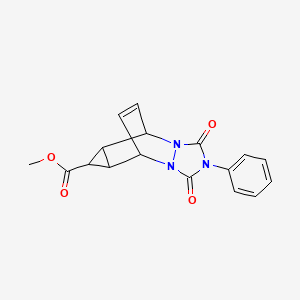
![Spiro[2.5]octane-1,1,2,2-tetracarbonitrile](/img/structure/B12800462.png)

